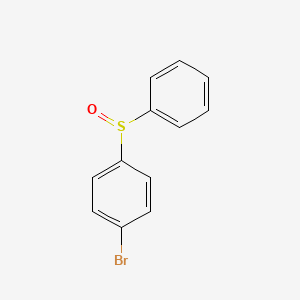

p-Bromophenyl phenyl sulfoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

P-Bromophenyl phenyl sulfoxide is a useful research compound. Its molecular formula is C12H9BrOS and its molecular weight is 281.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Oxidation to Sulfone

The sulfoxide group undergoes oxidation to form the corresponding sulfone. This reaction is typically mediated by strong oxidizing agents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogen peroxide | Acetic acid, 80–100°C, 3–6 hrs | p-Bromophenyl phenyl sulfone | 75–85% | |

| m-CPBA | Dichloromethane, 0°C to RT | p-Bromophenyl phenyl sulfone | 90% |

Mechanism : Oxidation proceeds via electrophilic attack on the sulfoxide’s sulfur atom, forming a hypervalent intermediate that collapses to the sulfone .

Reduction to Sulfide

The sulfoxide group can be reduced back to the sulfide using hydride-based reagents:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Et₂O, reflux, 2–4 hrs | p-Bromophenyl phenyl sulfide | Steric hindrance slows reaction |

| NaBH₄/I₂ | THF, 25°C, 12 hrs | p-Bromophenyl phenyl sulfide | Mild conditions |

Mechanism : Hydride transfer to the sulfoxide sulfur generates a sulfide anion intermediate, which is protonated to yield the sulfide .

Electrophilic Aromatic Substitution

The bromophenyl group participates in electrophilic substitution, favoring para positions due to steric and electronic effects:

| Reaction | Reagent | Product | Selectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Bromo-3-nitro phenyl phenyl sulfoxide | >90% para | |

| Bromination | Br₂/AcOH | 4-Bromo-3,5-dibromo phenyl phenyl sulfoxide | Limited due to steric bulk |

Mechanism : The sulfoxide’s electron-withdrawing nature deactivates the ring, directing substitution to the less hindered para position relative to bromine .

Nucleophilic Substitution at Sulfur

The sulfoxide sulfur reacts with nucleophiles, enabling functional group interconversion:

Mechanism : Nucleophilic attack at sulfur forms a tetrahedral intermediate, followed by proton transfer or rearrangement .

Cyclization and Rearrangement Reactions

The sulfoxide group facilitates cyclization under acidic or oxidative conditions:

Mechanism : Acid-mediated generation of a thiiranium ion enables cyclization, while oxidative conditions promote radical coupling .

Cross-Coupling Reactions

The bromine substituent enables participation in transition-metal-catalyzed couplings:

| Reaction | Catalyst/Base | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl sulfoxide derivatives | 60–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated sulfoxide derivatives | 55–70% |

Mechanism : Oxidative addition of the C–Br bond to palladium, followed by transmetalation and reductive elimination .

Halogen Exchange Reactions

The bromine atom can be replaced via nucleophilic aromatic substitution (SNAr):

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KCN | DMF, 150°C, 24 hrs | p-Cyanophenyl phenyl sulfoxide | Low yield (30%) |

| NaN₃ | DMSO, 120°C, 48 hrs | p-Azidophenyl phenyl sulfoxide | Requires microwave activation |

Mechanism : SNAr proceeds via a Meisenheimer complex, favored by electron withdrawal from the sulfoxide group .

Propiedades

Número CAS |

25186-92-9 |

|---|---|

Fórmula molecular |

C12H9BrOS |

Peso molecular |

281.17 g/mol |

Nombre IUPAC |

1-(benzenesulfinyl)-4-bromobenzene |

InChI |

InChI=1S/C12H9BrOS/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H |

Clave InChI |

ZTRXUNUYTUUDRR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)Br |

SMILES canónico |

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.